molecular formula C12H32O3Si3 B8581207 Trimethylsilyl ether of glycerol

Trimethylsilyl ether of glycerol

Cat. No.: B8581207
M. Wt: 308.64 g/mol
InChI Key: JQUGYGVCECHKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethylsilyl ether of glycerol is a useful research compound. Its molecular formula is C12H32O3Si3 and its molecular weight is 308.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

Building Block in Synthesis

Trimethylsilyl ether of glycerol serves as a key building block in organic synthesis. It is utilized in the protection of hydroxyl groups during multi-step synthetic processes. For example, in the synthesis of glycosylation reactions, the trimethylsilyl ether protects hydroxyl groups, allowing for selective reactions without interference from unprotected alcohols . This method enhances the efficiency and yield of complex organic compounds.

Case Study: Synthesis of Glycerol Teichoic Acids

In a study focused on synthesizing glycerol teichoic acids, trimethylsilyl ether was employed to protect hydroxyl groups during various reaction steps. The use of this derivative resulted in high yields and selectivity in subsequent reactions, demonstrating its effectiveness as a protective group .

Biochemical Applications

Role in Lipid Analysis

Glycerol trimethylsilyl ether derivatives are crucial for analyzing lipid compositions in biological samples. The conversion of lipids into their silylated forms allows for improved volatility and thermal stability during gas chromatography-mass spectrometry (GC-MS) analysis. This application is particularly relevant in studying complex lipid mixtures found in marine organisms .

Table 2: Applications in Lipid Analysis

ApplicationMethodologyOutcome
Lipid CompositionGC-MS with silylationEnhanced detection sensitivity
Isomer SeparationGas chromatographyClear differentiation of isomers

Industrial Applications

Use in Animal Feedstuff Production

Recent innovations have explored the use of glycerol-derived materials, including trimethylsilyl ether derivatives, as additives in animal feedstuff production. This application addresses issues related to glycerol by-products from biodiesel production, providing an energy-efficient method to utilize these materials . The incorporation of these compounds can enhance nutritional profiles and improve feed quality.

Chemical Reactions Analysis

Formation Reactions

The synthesis of trimethylsilyl ether of glycerol typically involves the reaction of glycerol with a silylating agent in the presence of a catalyst. Common reagents include TMSCl or TMSBr, with acetic acid (AcOH) often used as a catalyst to accelerate the reaction .

Reaction Type Reagents Conditions Yield References
Silylation Glycerol + TMSCl/TMSBr60–100°C, AcOH catalystHigh
Catalyzed silylation Glycerol + TMSBr + AcOH60°C, 12–48 hoursSelective

Key observations:

  • Temperature dependence : Higher temperatures (100°C) and extended reaction times (up to 72 hours) are required for complete silylation compared to chlorination reactions with TMSCl .

  • Role of catalysts : AcOH significantly accelerates the reaction by activating the silylating agent, enabling selective formation of mono- or di-substituted derivatives under controlled conditions .

Derivatization Reactions

This compound undergoes various transformations to generate functionalized derivatives. These reactions leverage the stability of silyl ethers under specific conditions.

Conversion to Tosylates

Silyl ethers can be directly converted to tosylates using tosyl fluoride (TfF) and 1,8-diazabicycloundec-7-ene (DBU) as a catalyst .

Reagent Conditions Product Yield References
TfF + DBURoom temperatureTosylate derivativeHigh

Conversion to Acetates

Acetic anhydride reacts with silyl ethers in the presence of bismuth(III) triflate or HF·pyridine (HF·pyr) to yield acetate derivatives .

Reagent Conditions Product Yield References
Acetic anhydride + HF·pyrMild heatingAcetate derivativeHigh

Conversion to Azides

Primary silyl ethers can be transformed into alkyl azides using sodium azide (NaN₃) under appropriate conditions .

Reagent Conditions Product Yield References
NaN₃Polar aprotic solventAlkyl azideModerate

Decomposition Reactions

This compound is susceptible to hydrolysis under acidic or basic conditions, regenerating glycerol and releasing trimethylsilanol as a byproduct .

Reagent Conditions Product Yield References
H⁺/H₂O or OH⁻Room temperatureGlycerol + TMS-OHComplete

Industrial and Research Significance

  • Biodiesel production : Silylation of glycerol byproducts during transesterification improves downstream processing by reducing soap formation .

  • Gas separation : Derivatives like 1,2,3-trimethoxypropane (a constitutional isomer) are explored as CO₂ solvents due to their low toxicity and high solubility .

Properties

Molecular Formula

C12H32O3Si3

Molecular Weight

308.64 g/mol

IUPAC Name

1,3-bis(trimethylsilyloxy)propan-2-yloxy-trimethylsilane

InChI

InChI=1S/C12H32O3Si3/c1-16(2,3)13-10-12(15-18(7,8)9)11-14-17(4,5)6/h12H,10-11H2,1-9H3

InChI Key

JQUGYGVCECHKBA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCC(CO[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1 mole of glycerol, 4 moles of trimethylchlorosilane and 0.003 moles of trimethylbenzyl ammonium chloride were reacted at the reflux temperature (54°-102° C.) as in Example 1. Excess silylating agent was distilled off after termination of the reaction. The catalyst was filtered off when the reaction mixture was cold.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
4 mol
Type
reactant
Reaction Step One
Quantity
0.003 mol
Type
catalyst
Reaction Step One

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